Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide
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Overview
Description
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) is a compound with a complex structure that includes a morpholinium ion and a bromide ion. This compound is known for its potential therapeutic applications and is often studied in the context of medicinal chemistry .
Preparation Methods
The synthesis of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves several steps. The process typically starts with the preparation of the morpholinium ion, which is achieved by treating morpholine with hydrochloric acid to generate morpholinium chloride Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide ion site, using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) can be compared with other similar compounds, such as:
Morpholinium chloride: A simpler compound with similar structural features but lacking the complex substituents.
Thiophene derivatives: Compounds containing the thiophene ring, which may have similar biological activities.
Phenylacetyl derivatives: Compounds with the phenylacetyl group, which may share some chemical properties.
The uniqueness of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Morpholinium-based compounds, particularly ionic liquids (ILs), have garnered significant attention in recent years due to their unique properties and potential biological activities. This article focuses on the biological activity of the specific morpholinium compound: Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide . The discussion encompasses antimicrobial, antiviral, and enzymatic activities, supported by data from various studies.
1. Antimicrobial Activity
Recent studies have demonstrated that morpholinium-based ionic liquids exhibit considerable antimicrobial activity against a range of bacterial species. A comprehensive investigation revealed the following findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for morpholinium-based ILs varied significantly depending on their structure. For instance, ILs containing the [Dec 2Mor]+ cation showed high antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2 to 48 mg/L . In contrast, ILs with the [DecEtMor]+ cation exhibited much higher MICs, indicating lower efficacy .
- Bactericidal Activity : The morpholinium ILs were not only effective in inhibiting bacterial growth but also demonstrated bactericidal properties within similar concentration ranges. This suggests their potential as effective antimicrobial agents in various applications .
2. Virucidal Potential
The virucidal activity of morpholinium-based ionic liquids has also been explored:
- Virucidal Concentration (VC) : Studies indicated that morpholinium ILs could effectively inactivate certain viruses at varying concentrations. For example, the [Dec 2Mor][Clopyralid] IL exhibited a VC of 100 mg/L against enveloped phages like Phi6, showcasing its potential as a virucidal agent .
- Comparison with Other Cations : The virucidal efficacy was found to be influenced by the cation structure, with [Dec 2Mor] exhibiting superior inactivation capabilities compared to [DecEtMor]. This underscores the importance of molecular design in enhancing biological activity .
3. Enzymatic Inhibition
Enzymatic inhibition studies provide insights into the potential toxicity and therapeutic applications of morpholinium compounds:
- Enzyme Inhibition Assays : The enzyme inhibition potential of various morpholinium ILs was assessed using acetylcholinesterase (AChE) assays. Results indicated that ILs with longer alkyl side chains demonstrated increased inhibitory activity, aligning with previous findings that structural features significantly affect biological interactions .
- Specific Findings : The [Dec 2Mor]+ cation showed notable enzyme inhibition with EC50 values between 10 and 24 mg/L , while other variants exhibited much lower inhibition rates. This highlights the critical role of molecular structure in determining biological efficacy .
4. Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of Morpholinium compounds:
Biological Activity | Observed Effects | MIC/VC Values | Notes |
---|---|---|---|
Antimicrobial | High activity against Gram-positive and Gram-negative bacteria | MIC: 2-48 mg/L for [Dec 2Mor]+ | Effective bactericidal properties observed |
Virucidal | Inactivation of enveloped viruses | VC: 100 mg/L for Phi6 | Structural influence noted on efficacy |
Enzymatic Inhibition | Significant inhibition potential | EC50: 10-24 mg/L for [Dec 2Mor]+ | Longer alkyl chains enhance activity |
5. Case Studies
Several case studies have highlighted the practical applications and implications of morpholinium compounds:
- A study on the antimicrobial effects of morpholinium-based herbicidal ionic liquids showed that these compounds could effectively reduce the virulence of pathogenic strains like Pseudomonas aeruginosa, demonstrating their potential in agricultural and medical fields .
- Research into the biodegradability of these ionic liquids indicated that while they possess desirable chemical stability for industrial applications, their environmental impact remains a concern due to potential persistence in ecosystems .
Properties
CAS No. |
28023-03-2 |
---|---|
Molecular Formula |
C20H27BrN2O3S |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |
InChI |
InChI=1S/C20H27N2O3S.BrH/c1-21(10-11-22(2)12-14-25-15-13-22)19(23)20(24,18-9-6-16-26-18)17-7-4-3-5-8-17;/h3-9,16,24H,10-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AQUJJLNCIKVQQG-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC[N+]1(CCOCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Origin of Product |
United States |
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